molecular formula C13H15NO2 B2532891 N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide CAS No. 2411298-97-8

N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide

Cat. No. B2532891
CAS RN: 2411298-97-8
M. Wt: 217.268
InChI Key: MOJLPDZBUGTVEF-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide, commonly known as DIMOC, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of oxirane carboxamides and has a unique molecular structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of DIMOC is not fully understood, but it is thought to involve the inhibition of key enzymes involved in various cellular processes. For example, DIMOC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIMOC has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the reduction of pro-inflammatory cytokine production. Additionally, DIMOC has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using DIMOC in lab experiments is its unique molecular structure, which may make it a promising candidate for drug development. Additionally, DIMOC has been shown to have a range of potential therapeutic applications, which may make it a useful tool for investigating various disease processes. However, one limitation of using DIMOC in lab experiments is its relatively low yield and purity, which may make it difficult to work with in large-scale experiments.

Future Directions

There are several potential future directions for research on DIMOC. One area of interest is its potential as an antitumor agent, as it has shown promising results in inhibiting the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of DIMOC, which may help to identify additional potential therapeutic applications. Finally, further research is needed to optimize the synthesis method for DIMOC, which may help to improve its yield and purity.

Synthesis Methods

The synthesis of DIMOC involves the reaction of 2,3-dihydro-1H-inden-4-ylmethanol with epichlorohydrin in the presence of a base, followed by the reaction of the resulting epoxide with isocyanate. The yield of the synthesis is reported to be around 60%, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

DIMOC has been studied for its potential as an antitumor agent, as it has shown promising results in inhibiting the growth of various cancer cell lines. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro. Additionally, DIMOC has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal cell death.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(12-8-16-12)14-7-10-5-1-3-9-4-2-6-11(9)10/h1,3,5,12H,2,4,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJLPDZBUGTVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1H-inden-4-ylmethyl)oxirane-2-carboxamide

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